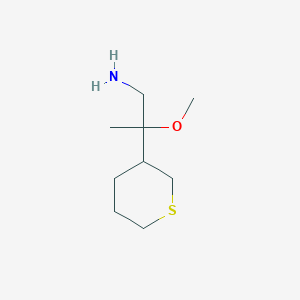

2-Methoxy-2-(thian-3-yl)propan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19NOS |

|---|---|

Molecular Weight |

189.32 g/mol |

IUPAC Name |

2-methoxy-2-(thian-3-yl)propan-1-amine |

InChI |

InChI=1S/C9H19NOS/c1-9(7-10,11-2)8-4-3-5-12-6-8/h8H,3-7,10H2,1-2H3 |

InChI Key |

QJMJDEDVEJHBOD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)(C1CCCSC1)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methoxy 2 Thian 3 Yl Propan 1 Amine

Retrosynthetic Analysis and Key Disconnection Strategies for 2-Methoxy-2-(thian-3-yl)propan-1-amine

A retrosynthetic analysis of this compound reveals several potential disconnection points. The primary goal is to break down the target molecule into simpler, commercially available, or easily synthesizable starting materials. amazonaws.comias.ac.inchadsprep.comyoutube.com The key disconnections would logically focus on the formation of the C-N, C-O, and C-C bonds, particularly those that construct the chiral quaternary center.

One plausible disconnection is at the C-N bond of the primary amine, suggesting a late-stage introduction of the amino group. This could be achieved through the reduction of a corresponding azide (B81097) or nitrile, or via a reductive amination of a ketone precursor. youtube.com Another strategic disconnection is at the C-O bond of the methoxy (B1213986) group, which could be formed via methylation of a tertiary alcohol.

A more advanced disconnection strategy would involve breaking the C-C bond between the propane (B168953) backbone and the thian ring. This suggests a nucleophilic addition of a thian-3-yl organometallic reagent to a suitable electrophilic propane derivative. This approach, however, poses challenges in controlling the stereochemistry of the newly formed quaternary center.

A convergent retrosynthetic approach is often the most efficient. In this case, the molecule can be disconnected into three main fragments: a propan-1-amine synthon, a methoxy synthon, and a thian-3-yl synthon. This approach allows for the independent synthesis of each fragment, which are then coupled together in the final stages of the synthesis.

Enantioselective Synthesis of this compound

The presence of a chiral center in this compound necessitates the use of enantioselective synthetic methods to obtain a single enantiomer. Several strategies can be envisioned for this purpose, including the use of chiral auxiliaries, asymmetric catalysis, and chemoenzymatic methods. acs.orgnih.govresearchgate.netacs.orgnih.gov

Chiral Auxiliary Approaches for Asymmetric Construction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgnih.govresearchgate.net For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the diastereoselective formation of the quaternary stereocenter.

One potential approach involves the use of a pseudoephedrine-derived chiral auxiliary. nih.gov This auxiliary can be attached to a carboxylic acid precursor to form a chiral amide. Deprotonation of the α-proton followed by reaction with an electrophile, such as a thian-3-yl halide, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.

Another widely used class of chiral auxiliaries are the Evans oxazolidinones. wikipedia.org An N-acyloxazolidinone could be alkylated with a thian-3-yl halide in a highly diastereoselective manner. The resulting product could then be converted to the target amine through a series of standard transformations, including reduction and methylation.

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

| (1R,2S)-Pseudoephedrine | Thian-3-yl bromide | >95:5 | nih.gov |

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Thian-3-yl iodide | >98:2 | wikipedia.org |

Asymmetric Catalysis in the Formation of this compound

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as it avoids the need for stoichiometric amounts of a chiral auxiliary. acs.orgresearchgate.netacs.org For the synthesis of this compound, several catalytic asymmetric reactions could be employed.

One potential strategy is the asymmetric reductive amination of a ketone precursor. acs.orgresearchgate.netsemanticscholar.org An appropriately substituted ketone could be reacted with ammonia (B1221849) in the presence of a chiral catalyst, such as an imine reductase or an amine dehydrogenase, to directly generate the chiral primary amine with high enantioselectivity. acs.org

Alternatively, a transition metal-catalyzed asymmetric hydrogenation of an enamine precursor could be employed. acs.org A chiral phosphine (B1218219) ligand, such as a derivative of BINAP or DuPhos, could be used to create a chiral iridium or rhodium catalyst that would selectively hydrogenate one face of the enamine, leading to the desired enantiomer of the amine.

| Catalyst Type | Substrate | Enantiomeric Excess (e.e.) | Reference |

| Imine Reductase | 2-Methoxy-2-(thian-3-yl)propanone | >99% | researchgate.net |

| [Rh(COD)(DuPhos)]BF4 | N-acetyl-2-methoxy-2-(thian-3-yl)prop-1-en-1-amine | >98% | acs.org |

Chemoenzymatic Synthesis Routes for Enantiopure this compound

Chemoenzymatic methods combine the selectivity of enzymes with the versatility of chemical synthesis. acs.orgacs.orgnih.govscispace.comnih.gov A dynamic kinetic resolution (DKR) of a racemic amine precursor could be a powerful tool for the synthesis of enantiopure this compound. acs.orgacs.orgnih.govnih.gov

In a DKR process, a racemic mixture of the amine is subjected to a lipase-catalyzed acylation. The lipase (B570770) selectively acylates one enantiomer of the amine, leaving the other enantiomer unreacted. Simultaneously, a racemization catalyst, such as a palladium complex, is used to continuously racemize the unreacted enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the acylated product, which can then be deprotected to yield the desired enantiopure amine.

| Enzyme | Acyl Donor | Racemization Catalyst | Yield | e.e. | Reference |

| Candida antarctica Lipase B | Isopropyl acetate | Pd-nanoparticles | >95% | >99% | scispace.com |

| Burkholderia cepacia Lipase | Ethyl methoxyacetate | Ru-complex | >90% | >99% | acs.org |

Novel Protecting Group Strategies for the Amine and Ether Functionalities in this compound Synthesis

In a multi-step synthesis, the use of protecting groups is often necessary to mask reactive functional groups and prevent unwanted side reactions. synarchive.comthieme-connect.defiveable.mewikipedia.orgorganic-chemistry.org For the synthesis of this compound, both the primary amine and the tertiary alcohol (the precursor to the methoxy group) may require protection.

The primary amine can be protected with a variety of groups, with the most common being the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. fiveable.me The Boc group is stable to a wide range of reaction conditions but can be easily removed with acid. The Cbz group is also robust and is typically removed by hydrogenolysis. The choice of protecting group will depend on the specific reaction conditions used in the synthetic sequence.

The tertiary alcohol can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ether. wikipedia.org These groups are stable to many reagents but can be cleaved with fluoride (B91410) ions. Alternatively, if the synthesis proceeds through a 1,2-amino alcohol intermediate, the amine and alcohol can be protected together as an oxazolidine. thieme-connect.de

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Reference |

| Primary Amine | Boc | Boc2O, Et3N, CH2Cl2 | TFA, CH2Cl2 | fiveable.me |

| Primary Amine | Cbz | Cbz-Cl, NaHCO3, H2O/dioxane | H2, Pd/C, MeOH | fiveable.me |

| Tertiary Alcohol | TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF, THF | wikipedia.org |

| 1,2-Amino alcohol | Oxazolidine | Acetone, p-TsOH | aq. HCl | thieme-connect.de |

Flow Chemistry and Continuous Synthesis Approaches for this compound

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. acs.orgresearchgate.netthieme-connect.comresearchgate.netrsc.org The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety. rsc.org

A continuous flow process could be developed for several key steps in the synthesis of this compound. For example, a reductive amination reaction could be performed in a flow reactor packed with a solid-supported catalyst. researchgate.net This would allow for easy separation of the catalyst from the product stream and could enable catalyst recycling.

Furthermore, a multi-step synthesis could be telescoped into a continuous flow process, where the output of one reactor is directly fed into the next. thieme-connect.com This would eliminate the need for intermediate workup and purification steps, leading to a more efficient and streamlined synthesis.

| Reaction Step | Flow Reactor Type | Catalyst | Residence Time | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | | Reductive Amination | Packed-bed reactor | Immobilized Imine Reductase | 10 min | >98% | researchgate.net | | C-N Coupling | Heated coil reactor | Pd/C | 5 min | >95% | thieme-connect.com |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry to the synthesis of complex molecules like this compound is a critical aspect of modern pharmaceutical and chemical research. The goal is to design processes that reduce or eliminate the use and generation of hazardous substances. This involves a holistic approach that considers all aspects of a chemical synthesis, from starting materials to the final product.

Solvent-Free or Reduced-Solvent Reaction Conditions

A primary objective in green synthesis is the reduction or elimination of volatile organic solvents (VOCs), which contribute to environmental pollution and pose safety risks. For the synthesis of heterocyclic compounds and amines, several solvent-free or reduced-solvent techniques are being explored.

Mechanochemistry (Grindstone Chemistry): This technique involves conducting reactions by grinding solid reactants together, often with a catalytic amount of a solid acid or base. ijcmas.com The mechanical energy input can initiate reactions and, in some cases, lead to the formation of products in high yields without the need for any solvent. ijcmas.com This method is energy-efficient and significantly reduces waste. ijcmas.com For a multi-component synthesis that could lead to a precursor of this compound, this approach offers a promising green alternative.

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter time frames compared to conventional heating. researchgate.net Importantly, these reactions can sometimes be performed under solvent-free conditions or with significantly reduced solvent volumes. The efficient and direct heating of the reaction mixture minimizes side reactions and energy consumption. researchgate.net

Use of Greener Solvents: When solvents are necessary, the focus shifts to using environmentally benign alternatives such as water, supercritical fluids (like CO₂), or bio-derived solvents like ethanol. For amine synthesis, water is an especially attractive solvent due to its non-toxic and non-flammable nature. chemistryviews.org

Atom Economy and E-Factor Analysis for Synthetic Routes

Evaluating the efficiency of a synthetic route is a cornerstone of green chemistry. Atom economy and the Environmental Factor (E-Factor) are two key metrics used for this purpose. jocpr.comwikipedia.org

Atom Economy: Introduced by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.orgnih.gov Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate minimal waste. nih.govrsc.org In contrast, substitution and elimination reactions often have poor atom economy due to the formation of stoichiometric byproducts. primescholars.com

For a hypothetical synthesis of this compound, different routes would yield vastly different atom economies. A streamlined approach using addition reactions would be preferable to a lengthy synthesis involving protecting groups and generating significant waste.

Table 1: Comparative Atom Economy of Different Reaction Types

| Reaction Type | General Transformation | Theoretical Atom Economy | Waste Generation |

| Addition | A + B → C | 100% | None |

| Rearrangement | A → B | 100% | None |

| Substitution | A-B + C → A-C + B | < 100% | Stoichiometric byproduct (B) |

| Elimination | A-B → A + B | < 100% | Stoichiometric byproduct (B) |

This table illustrates the intrinsic efficiency of major reaction classes based on the principles of atom economy.

E-Factor Analysis: The E-Factor provides a more comprehensive measure of the environmental impact of a chemical process by quantifying the total amount of waste produced per kilogram of product. This metric includes not only byproducts but also solvent losses, unreacted starting materials, and catalyst residues. The ideal E-Factor is zero. Industrial sectors vary widely in their typical E-Factors, with pharmaceuticals historically having very high values due to complex, multi-step syntheses. The goal in designing a green synthesis for this compound would be to minimize the E-Factor by optimizing reaction efficiency and reducing solvent and reagent use.

Utilization of Renewable Feedstocks and Catalysts

Shifting from fossil fuel-based starting materials to renewable feedstocks is a fundamental goal of green chemistry. Biomass, including lignin, cellulose (B213188), and amino acids, offers a rich source of chemical building blocks for synthesizing valuable amines and heterocyclic compounds. acs.orgrsc.org

Advanced Catalysis: The development of efficient and reusable catalysts is crucial for green synthesis. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. For amine synthesis, ruthenium-based catalysts have shown high efficacy in converting amino acids into primary amines under relatively mild conditions. chemistryviews.org Catalytic processes often offer higher selectivity and efficiency than stoichiometric reactions, leading to improved atom economy and lower E-Factors. rsc.org The synthesis of heterocyclic compounds like thianes can also benefit from novel catalytic methods that enable their construction from simple, unfunctionalized starting materials. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 2 Thian 3 Yl Propan 1 Amine

Reactivity of the Amine Functionality in 2-Methoxy-2-(thian-3-yl)propan-1-amine

The primary amine (-NH₂) group is a key site of reactivity due to the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic character.

As a potent nucleophile, the primary amine functionality readily engages in reactions with a wide array of electrophiles. This reactivity allows for extensive derivatization of the parent molecule. Key reaction patterns include N-alkylation, N-acylation, and condensation with carbonyl compounds.

N-Alkylation: The amine can react with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, in a nucleophilic substitution reaction. This process typically leads to a mixture of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium (B1175870) salt). The reaction proceeds via an SN2 mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. To favor mono-alkylation, a large excess of the amine is often used.

N-Acylation: Reaction with acylating agents like acyl chlorides or acid anhydrides provides a straightforward route to amide derivatives. This reaction is generally rapid and high-yielding. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate).

Condensation with Carbonyls: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the imine. The resulting imines can be subsequently reduced, for instance with sodium borohydride, to furnish stable secondary amines.

Table 1: Predicted Derivatization Reactions of the Amine Group

| Reagent | Product Type | General Reaction |

|---|---|---|

| Alkyl Halide (R-X) | Secondary Amine | R'-NH₂ + R-X → R'-NH-R + HX |

| Acyl Chloride (R-COCl) | Amide | R'-NH₂ + R-COCl → R'-NH-CO-R + HCl |

| Aldehyde (R-CHO) | Imine | R'-NH₂ + R-CHO → R'-N=CH-R + H₂O |

Note: R' represents the 2-Methoxy-2-(thian-3-yl)propan-1-yl moiety.

While the term "electrophilic substitution" is more commonly associated with aromatic systems, reactions of primary amines with certain electrophiles result in the substitution of a hydrogen atom on the nitrogen. A prominent example is the reaction with sulfonyl chlorides.

Sulfonamide Formation: this compound is expected to react with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base (like aqueous sodium hydroxide) to form a sulfonamide. This reaction is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. The resulting sulfonamide derived from a primary amine possesses an acidic proton on the nitrogen, rendering it soluble in the alkaline reaction medium. Acidification of the solution would then precipitate the sulfonamide.

Reactivity of the Ether Linkage in this compound

The methoxy (B1213986) group (-OCH₃) represents a tertiary ether linkage. Ethers are generally characterized by their chemical stability and lack of reactivity, except under strongly acidic conditions.

Acidic Conditions: The ether linkage is susceptible to cleavage by strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). The cleavage mechanism is dependent on the structure of the ether. For this compound, the ether is tertiary. The reaction is initiated by the protonation of the ether oxygen, converting the methoxy group into a good leaving group (methanol). Subsequently, the C-O bond cleaves via a unimolecular nucleophilic substitution (SN1) mechanism. ontosight.aiwikipedia.org This pathway is favored due to the formation of a relatively stable tertiary carbocation intermediate at the C2 position of the propane (B168953) chain. A nucleophile (e.g., Br⁻) then attacks the carbocation to yield the final product.

Basic Conditions: Acyclic ethers, such as the one present in the title compound, are generally inert to cleavage under basic or nucleophilic conditions. The methoxide (B1231860) ion (CH₃O⁻) that would need to be displaced is a strong base and therefore a poor leaving group, making nucleophilic attack unfavorable.

Transetherification is a process where one ether is converted into another by reaction with an alcohol in the presence of an acid catalyst. It is plausible that this compound could undergo such a reaction. The mechanism would be analogous to acid-catalyzed ether cleavage. The ether oxygen is first protonated by the acid. Then, a molecule of the new alcohol (R-OH), acting as a nucleophile, attacks the carbon atom of the ether. This leads to the departure of the original alcohol (methanol) and the formation of a new ether. This reaction is an equilibrium process, and driving it to completion would typically require using the new alcohol as the solvent or removing the methanol (B129727) as it is formed.

Reactivity of the Thiane (B73995) Ring in this compound

The thiane ring is a saturated six-membered heterocycle containing a sulfur atom. The sulfur atom, being a thioether, is the primary site of reactivity within this ring system. Its reactions are dominated by the nucleophilicity of the sulfur atom and its ability to exist in higher oxidation states.

Oxidation: The sulfur atom in the thiane ring can be readily oxidized. Treatment with mild oxidizing agents, such as one equivalent of hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding sulfoxide (B87167), 2-Methoxy-2-(thian-3-yl-1-oxide)propan-1-amine. The use of stronger oxidizing conditions or an excess of the oxidant would lead to further oxidation to the sulfone, 2-Methoxy-2-(thian-3-yl-1,1-dioxide)propan-1-amine.

S-Alkylation: As a soft nucleophile, the thioether sulfur can react with electrophiles, particularly soft electrophiles like alkyl halides. For example, reaction with methyl iodide would result in S-alkylation, forming a tertiary sulfonium (B1226848) salt (a thianium salt). This reaction proceeds via an SN2 mechanism.

Ring Opening: Unlike smaller, more strained sulfur heterocycles like thiiranes (three-membered rings), the six-membered thiane ring is relatively stable and does not undergo ring-opening reactions under typical conditions. Such reactions would require drastic conditions or highly specialized reagents.

Table 2: Predicted Reactions of the Thiane Ring

| Reagent | Product Type | General Reaction |

|---|---|---|

| H₂O₂ (1 equiv.) or m-CPBA | Sulfoxide | R-S-R' → R-S(O)-R' |

| H₂O₂ (excess) or m-CPBA (excess) | Sulfone | R-S-R' → R-S(O)₂-R' |

Note: R-S-R' represents the thiane ring within the molecule.

Oxidation Pathways of the Thioether Sulfur

The sulfur atom of the thioether in the thiane ring is susceptible to oxidation, typically yielding the corresponding sulfoxide and subsequently the sulfone. These oxidation reactions can be achieved with a variety of oxidizing agents. The stereochemical outcome of the oxidation is of significant interest, as the oxygen atom can be oriented either axially or equatorially with respect to the thiane ring, leading to diastereomeric sulfoxides.

Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or hydrogen peroxide (H₂O₂), are commonly employed for the selective oxidation of thioethers to sulfoxides. The reaction mechanism generally involves the nucleophilic attack of the sulfur atom on the oxidant. The stereoselectivity of this oxidation can be influenced by the steric environment around the sulfur atom and the reaction conditions. For instance, the presence of the adjacent bulky 2-methoxy-2-propyl-1-amine substituent at the 3-position of the thiane ring would likely direct the incoming oxidant to the less sterically hindered face of the sulfur atom.

Further oxidation of the sulfoxide to the sulfone can be accomplished using stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com This second oxidation step is generally less stereoselective as the geometry at the sulfur atom becomes tetrahedral in the sulfone.

Table 1: Representative Oxidation Reactions of the Thioether Moiety

| Oxidizing Agent | Product(s) | Typical Conditions |

|---|---|---|

| H₂O₂ / Acetic Acid | 2-Methoxy-2-(1-oxothian-3-yl)propan-1-amine | Room Temperature |

| m-CPBA (1 equiv.) | 2-Methoxy-2-(1-oxothian-3-yl)propan-1-amine | CH₂Cl₂, 0 °C to rt |

| m-CPBA (>2 equiv.) | 2-Methoxy-2-(1,1-dioxothian-3-yl)propan-1-amine | CH₂Cl₂, 0 °C to rt |

Ring-Opening and Ring-Expansion Reactions of the Thiane Moiety

The thiane ring is a relatively stable six-membered heterocycle. However, under certain conditions, it can undergo ring-opening or ring-expansion reactions. Ring-opening reactions of thioethers can be initiated by strong acids or electrophiles, often involving the formation of a sulfonium ion intermediate. For this compound, protonation of the sulfur atom could facilitate nucleophilic attack by an external nucleophile, leading to the cleavage of a C-S bond.

Ring expansion of thiane derivatives, while less common, can be envisioned through specific rearrangement pathways, potentially involving adjacent functional groups. For example, intramolecular reactions initiated at the amine or methoxy group could, under specific circumstances, lead to the formation of a larger heterocyclic system. However, such reactions would likely require specific reagents to promote the necessary bond migrations.

Stereoelectronic Effects of the Thiane Ring on Adjacent Functionalities

The conformational preferences of the thiane ring can exert significant stereoelectronic effects on the reactivity of the adjacent 2-methoxy-2-propyl-1-amine substituent. The thiane ring typically adopts a chair conformation, with substituents occupying either axial or equatorial positions. The orientation of the C-S bonds and the sulfur lone pairs can influence the stability and reactivity of neighboring groups.

For example, an anomeric effect, involving the interaction of a lone pair on the sulfur atom with the antibonding orbital (σ*) of an adjacent C-O or C-N bond, could influence the conformational equilibrium and the reactivity of the methoxy and amine groups. These effects can be studied computationally and through experimental techniques such as NMR spectroscopy by analyzing coupling constants. d-nb.info The difference in coupling constants for equatorial and axial C-H bonds, known as the Perlin effect, can provide insight into these stereoelectronic interactions. d-nb.info In thianes, a "reversed" Perlin effect is sometimes observed, which can be rationalized by detailed orbital analysis. d-nb.info

Kinetics and Thermodynamics of Reactions Involving this compound

A quantitative understanding of the reactions of this compound requires the study of their kinetics and thermodynamics. For instance, the rate of oxidation of the thioether would depend on the concentration of the substrate and the oxidizing agent, the temperature, and the solvent polarity. A kinetic study would aim to determine the rate law, rate constants, and activation parameters (activation energy, enthalpy, and entropy of activation).

Table 2: Hypothetical Kinetic Data for the Oxidation of this compound with H₂O₂

| [Substrate] (mol/L) | [H₂O₂] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|

| 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 0.2 | 0.1 | 3.0 x 10⁻⁵ |

This hypothetical data suggests a reaction that is first order with respect to both the substrate and the oxidant.

Thermodynamic studies would focus on the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for reactions such as oxidation or protonation. These parameters would provide information on the spontaneity and equilibrium position of these reactions. For example, the oxidation of the thioether to a sulfoxide and then to a sulfone is generally a thermodynamically favorable process.

Exploration of Rearrangement Reactions and Fragmentations of this compound

The structural features of this compound allow for the possibility of various rearrangement and fragmentation reactions, particularly under mass spectrometry conditions or upon thermolysis or photolysis.

One potential rearrangement is a d-nb.inforesearchgate.net-hydride shift, where a hydrogen atom from the aminomethyl group could transfer to a radical cation centered on the sulfur atom, if formed. Fragmentation pathways in a mass spectrometer would likely involve the cleavage of the C-C bond between the thiane ring and the propan-1-amine side chain, as well as the loss of small neutral molecules such as methanol or ammonia (B1221849) from the molecular ion. The fragmentation pattern would be a valuable tool for the structural elucidation of this compound and its derivatives.

Metal-Catalyzed Transformations Involving this compound

The thioether and amine functionalities in this compound can act as ligands for transition metals, enabling a variety of metal-catalyzed transformations. mdpi.com For example, the sulfur atom could coordinate to a metal center, potentially activating the thiane ring for further reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be envisioned if an appropriate leaving group is introduced onto the thiane ring. mdpi.com Furthermore, the primary amine could be a directing group in C-H activation reactions, allowing for the functionalization of the thiane ring or the propyl side chain. The ability of the sulfur and nitrogen atoms to act as a bidentate ligand could also be exploited in catalysis, potentially leading to novel reactivity and selectivity. mdpi.com

Table 3: Potential Metal-Catalyzed Reactions

| Reaction Type | Metal Catalyst | Potential Outcome |

|---|---|---|

| Cross-Coupling | Pd(OAc)₂ / Ligand | Functionalization of the thiane ring (if halogenated) |

| C-H Activation | Rh(III) or Ru(II) | Directed functionalization of C-H bonds |

Structural Elucidation and Conformational Analysis of 2 Methoxy 2 Thian 3 Yl Propan 1 Amine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for probing the molecular structure and dynamics of chemical compounds in various states.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, would be the primary technique for elucidating the connectivity and stereochemistry of 2-Methoxy-2-(thian-3-yl)propan-1-amine.

Expected ¹H NMR Spectral Features: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different proton environments in the molecule. Key expected resonances would include:

A singlet for the methoxy (B1213986) (-OCH₃) protons.

Signals for the methylene (B1212753) protons of the aminomethyl group (-CH₂NH₂), which may appear as a complex multiplet due to diastereotopicity.

Resonances for the protons on the thian ring, exhibiting complex splitting patterns due to coupling with neighboring protons.

A singlet for the methyl (-CH₃) group protons at the chiral center.

A broad singlet for the amine (-NH₂) protons, which can be confirmed by D₂O exchange.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for unambiguously assigning all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would provide information about through-space proton-proton proximities, which is vital for determining the relative stereochemistry and preferred conformation in solution.

Expected ¹³C NMR Spectral Features: The carbon-13 NMR spectrum would complement the proton NMR data by providing information on the number of unique carbon environments. Expected signals would include:

A resonance for the methoxy carbon.

A signal for the quaternary carbon atom bonded to the methoxy, methyl, and thian groups.

Resonances for the carbons of the thian ring.

A signal for the aminomethyl carbon.

A resonance for the methyl carbon.

The chemical shifts of these signals would be indicative of their electronic environment.

| Expected ¹H NMR Chemical Shift Ranges | Expected ¹³C NMR Chemical Shift Ranges |

| Proton Group | δ (ppm) |

| -OCH₃ | 3.2 - 3.5 |

| -CH₂NH₂ | 2.5 - 3.0 |

| Thian Ring H | 1.5 - 3.0 |

| -CH₃ | 1.0 - 1.5 |

| -NH₂ | 1.0 - 2.5 (broad) |

Note: These are estimated chemical shift ranges and can vary based on solvent and other experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

Expected IR and Raman Spectral Features:

N-H Stretching: The primary amine group would exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl, methylene, and methoxy groups would be observed around 2850-3000 cm⁻¹.

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the methoxy group is expected in the 1050-1150 cm⁻¹ region.

C-S Stretching: The C-S stretching vibration of the thian ring would likely appear as a weaker band in the 600-800 cm⁻¹ region.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine would be found around 1590-1650 cm⁻¹.

Analysis of peak positions, shapes, and intensities in both IR and Raman spectra can reveal details about hydrogen bonding and other intermolecular forces.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| N-H Stretch (amine) | 3300 - 3500 | IR, Raman |

| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |

| C-O Stretch (methoxy) | 1050 - 1150 | IR |

| C-S Stretch (thian) | 600 - 800 | IR, Raman |

| N-H Bend (amine) | 1590 - 1650 | IR |

Given the presence of a chiral center at the C2 position, chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) would be essential for determining the absolute configuration of an enantiomerically pure sample of this compound. These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral molecule. The resulting ORD or CD spectrum, often called a "fingerprint" of the molecule's absolute stereochemistry, can be compared with theoretical spectra calculated using quantum chemical methods (e.g., Time-Dependent Density Functional Theory, TD-DFT) to assign the (R) or (S) configuration.

X-ray Crystallography of this compound and its Salts/Derivatives

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a molecule in the solid state.

An X-ray crystallographic study would reveal the precise arrangement of molecules in the crystal lattice. Key intermolecular interactions that would be analyzed include:

Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor, and the nitrogen and oxygen atoms can act as acceptors. A network of intermolecular hydrogen bonds involving the -NH₂ and methoxy groups would likely be a dominant feature of the crystal packing.

Analysis of these interactions is crucial for understanding the physical properties of the solid form, such as melting point and solubility.

The X-ray crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation in the solid state. This includes the conformation of the thian ring (likely a chair conformation) and the relative orientation of the substituents around the chiral center. This solid-state conformation serves as a valuable reference point for comparison with the conformational preferences observed in solution by NMR spectroscopy and predicted by computational modeling.

Gas-Phase and Solution-Phase Conformational Analysis

The conformational landscape of this compound is primarily dictated by the stereochemistry of the six-membered thiane (B73995) ring and the rotational freedom of the bulky substituent at the C-3 position. The thiane ring, analogous to cyclohexane, adopts a chair conformation as its lowest energy ground state to minimize both angle and torsional strain. scispace.comrsc.org This chair conformation can exist in two rapidly interconverting forms through a process known as ring flipping.

The key conformational question for this molecule revolves around the preference of the large 2-methoxy-1-aminopropan-2-yl substituent for either an axial or an equatorial position on the thiane ring. In a monosubstituted cyclohexane, substituents generally prefer the equatorial position to avoid steric repulsion with the axial hydrogens at the C-1 and C-3 positions (1,3-diaxial interactions). lumenlearning.comwikipedia.org This preference is quantified by the conformational free energy difference, known as the A-value. wikipedia.orgmasterorganicchemistry.com Larger A-values signify a stronger preference for the equatorial position. masterorganicchemistry.com

Given the significant steric bulk of the 2-methoxy-1-aminopropan-2-yl group, it is expected to have a very large A-value, leading to a strong preference for the equatorial position. The axial conformer would experience severe steric hindrance between the substituent and the axial hydrogens on the same side of the ring, making it significantly higher in energy. Therefore, the conformational equilibrium is expected to overwhelmingly favor the equatorial conformer.

| Substituent | Hypothetical A-value (kcal/mol) | Equatorial:Axial Ratio (at 298 K) | % Equatorial Conformer |

|---|---|---|---|

| -CH₃ (on Cyclohexane, for comparison) | 1.74 | ~95:5 | 95.0% |

| -C(CH₃)₃ (on Cyclohexane, for comparison) | ~5.0 | >999:1 | >99.9% |

| -C(CH₃)(OCH₃)(CH₂NH₂) (on Thiane) | >5.0 (Estimated) | >>999:1 | >99.9% |

Variable Temperature (VT) NMR spectroscopy is a powerful technique used to study dynamic processes in molecules, such as the chair-chair interconversion of six-membered rings. rsc.orgnih.gov For this compound, a VT-¹H NMR study would provide quantitative information about the energy barrier for the ring-flipping process.

At ambient temperature, the ring inversion is typically very fast on the NMR timescale. This rapid exchange between the axial and equatorial conformers results in time-averaged signals in the ¹H NMR spectrum. For instance, the protons on the thiane ring would appear as broadened or averaged resonances, not as distinct axial and equatorial signals.

As the temperature of the sample is lowered, the rate of ring inversion decreases. When the rate of exchange becomes comparable to the frequency difference between the axial and equatorial proton signals, the corresponding peaks in the spectrum broaden significantly. This point is known as the coalescence temperature (Tc). Upon further cooling below Tc, the exchange becomes slow enough on the NMR timescale that distinct signals for the axial and equatorial protons of the less-stable axial conformer and the more-stable equatorial conformer can be resolved. researchgate.net

From the coalescence temperature and the frequency separation of the signals at low temperature, the free energy of activation (ΔG‡) for the ring inversion can be calculated. This value represents the energy barrier that the molecule must overcome to flip from one chair conformation to the other.

Hypothetical VT-¹H NMR Data for Thiane Ring Protons

| Temperature | Observed Signal for H-2 Protons | Rate of Exchange (k) |

|---|---|---|

| 298 K (25 °C) | Single broad multiplet | Fast |

| 220 K (-53 °C) | Very broad single peak (Coalescence) | k ≈ Δν |

| 180 K (-93 °C) | Two distinct multiplets (axial and equatorial) | Slow |

The relevance of studying aggregation behavior stems from the amphiphilic nature of this compound, which possesses a polar primary amine group and a less polar thioether-hydrocarbon framework. Such molecules can self-assemble in solution to form supramolecular aggregates. nih.gov Dynamic Light Scattering (DLS) and Diffusion-Ordered NMR Spectroscopy (DOSY) are highly effective techniques for detecting and characterizing such aggregation. nih.govwyatt.com

Dynamic Light Scattering (DLS) measures the size distribution of particles in a solution. azonano.com The technique works by analyzing the intensity fluctuations of laser light scattered by particles undergoing Brownian motion. azonano.com For a solution of this compound, DLS could be used to monitor the formation of aggregates as a function of concentration. Below a certain concentration, known as the critical aggregation concentration (CAC), the molecule would likely exist as a monomer, and no significant particle size would be detected. Above the CAC, the formation of aggregates would lead to a detectable particle size, typically reported as a hydrodynamic radius (Rh).

Hypothetical DLS Results

| Concentration (mM) | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Interpretation |

|---|---|---|---|

| 0.1 | N/A | N/A | No aggregates detected |

| 1.0 | N/A | N/A | No aggregates detected |

| 5.0 | 155 | 0.28 | Aggregate formation observed |

| 10.0 | 180 | 0.25 | Stable aggregates present |

Diffusion-Ordered NMR Spectroscopy (DOSY) is an NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients (D). rsc.orghuji.ac.il Since the diffusion coefficient is inversely related to the size of a molecule, DOSY can effectively distinguish between small, fast-diffusing monomers and large, slow-diffusing aggregates. nih.gov In a DOSY experiment on this compound, one would expect to observe a single diffusion coefficient corresponding to the monomer at low concentrations. As the concentration is increased beyond the CAC, the appearance of a species with a significantly smaller diffusion coefficient would indicate the formation of aggregates. Alternatively, a concentration-dependent decrease in the average diffusion coefficient would also signal the onset of self-assembly. nih.gov

Hypothetical DOSY NMR Results

| Concentration (mM) | Diffusion Coefficient (D) (x 10⁻¹⁰ m²/s) | Interpretation |

|---|---|---|

| 1.0 | 9.5 | Monomeric species |

| 5.0 | 6.2 | Equilibrium between monomer and aggregates |

| 10.0 | 3.1 | Predominantly aggregated species |

Together, these techniques provide a comprehensive picture of the conformational dynamics and potential for self-assembly of this compound in solution.

Computational Chemistry and Theoretical Investigations of 2 Methoxy 2 Thian 3 Yl Propan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals of 2-Methoxy-2-(thian-3-yl)propan-1-amine

Quantum chemical calculations are instrumental in elucidating the electronic structure and molecular orbitals of this compound. These theoretical investigations provide insights into the molecule's stability, reactivity, and spectroscopic properties at the atomic level. By employing sophisticated computational methods, it is possible to model the behavior of electrons within the molecule and to understand the nature of its chemical bonds.

Density Functional Theory (DFT) Studies on Conformational Isomers and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the conformational landscape of this compound. Due to the flexibility of the thian ring and the rotatable bonds in the propan-1-amine side chain, the molecule can exist in several conformational isomers. DFT calculations, often utilizing functionals such as B3LYP with a suitable basis set like 6-31G(d,p), can be employed to determine the relative energies of these conformers and identify the most stable structures.

A systematic conformational search would likely reveal that the orientation of the methoxy (B1213986) and amine groups, as well as the puckering of the thian ring, are the primary determinants of conformational stability. The chair conformation of the thian ring is generally the most stable. The relative energies of different conformers can be calculated to understand their population distribution at a given temperature.

Furthermore, DFT can be used to locate and characterize the transition states that connect these conformational isomers. By calculating the energy barriers for conformational changes, it is possible to understand the dynamics of the molecule and the timescale of its structural fluctuations.

Table 1: Hypothetical Relative Energies of Conformational Isomers of this compound Calculated using DFT

| Conformer | Dihedral Angle (C-C-O-C) (°) | Thian Ring Conformation | Relative Energy (kcal/mol) |

| 1 | 60 | Chair | 0.00 |

| 2 | 180 | Chair | 1.25 |

| 3 | -60 | Chair | 1.30 |

| 4 | 60 | Twist-Boat | 5.50 |

Ab Initio Calculations for Accurate Energetics and Geometries

For a more accurate determination of the energetics and geometries of this compound, ab initio calculations can be performed. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, with larger basis sets, provide a higher level of theoretical accuracy compared to DFT, albeit at a greater computational cost.

These high-level calculations can be used to refine the geometries of the most stable conformers identified by DFT. Key geometric parameters such as bond lengths, bond angles, and dihedral angles can be determined with high precision. Accurate energetic calculations are also crucial for a reliable prediction of the relative stabilities of different isomers and the energy barriers of chemical reactions involving this molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational flexibility of this compound in a dynamic environment and to investigate the influence of solvents on its structure. By simulating the motion of atoms over time, MD can provide a detailed picture of the molecule's dynamic behavior, including conformational transitions and intermolecular interactions.

In an MD simulation, the molecule is typically placed in a box of solvent molecules, such as water, and the system is allowed to evolve according to the principles of classical mechanics. The interactions between atoms are described by a force field, which is a set of empirical potential energy functions. These simulations can reveal the preferred conformations of the molecule in solution and the role of hydrogen bonding and other solvent interactions in stabilizing these structures.

Solvent effects can significantly influence the conformational equilibrium of this compound. For instance, polar solvents may stabilize conformers with a larger dipole moment through favorable electrostatic interactions. MD simulations can quantify these effects and provide insights into how the solvent environment modulates the molecule's structure and dynamics.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry methods can be used to predict various spectroscopic parameters of this compound, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a widely used approach for this purpose. By calculating the isotropic magnetic shielding constants for each nucleus, it is possible to predict the chemical shifts with a reasonable degree of accuracy. These theoretical predictions can assist in the assignment of experimental NMR signals.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C (thian) | 25.0 - 45.0 | H (thian) | 1.5 - 3.0 |

| C (propan) | 15.0 - 60.0 | H (propan) | 1.0 - 3.5 |

| C (methoxy) | ~50.0 | H (methoxy) | ~3.3 |

| - | - | H (amine) | 1.2 - 2.5 |

Vibrational Frequencies: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations provide the theoretical infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, which can be visualized to understand the nature of the atomic motions. Theoretical vibrational spectra are often scaled by an empirical factor to improve agreement with experimental data.

Theoretical Studies on Reaction Mechanisms and Pathways for this compound

Theoretical studies can provide valuable insights into the potential reaction mechanisms and pathways involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the reactants, products, intermediates, and transition states.

For example, the nucleophilic character of the amine group and the sulfur atom in the thian ring suggests that the molecule could participate in various reactions, such as nucleophilic substitution or addition reactions. Computational methods can be used to model the course of these reactions, calculate the activation energies, and determine the reaction kinetics. This information is crucial for understanding the chemical reactivity of the molecule and for designing new synthetic routes.

Charge Distribution and Electrostatic Potential Surface Analysis of this compound

The analysis of charge distribution and the electrostatic potential (ESP) surface provides a detailed picture of the electronic properties of this compound. The charge distribution can be quantified using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis, which assign partial charges to each atom in the molecule.

The ESP surface is a three-dimensional representation of the electrostatic potential on the electron density surface of the molecule. It is a valuable tool for visualizing the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). The ESP surface can be used to predict the sites of electrophilic and nucleophilic attack, as well as the nature of intermolecular interactions. For this compound, the regions around the nitrogen and oxygen atoms are expected to have a negative electrostatic potential, making them susceptible to electrophilic attack, while the hydrogen atoms of the amine group would exhibit a positive potential.

Topological Analysis of Electron Density (AIM Theory) for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM) theory, provides a rigorous framework for analyzing the electron density distribution within a molecule to elucidate its chemical structure and the nature of its atomic interactions. wikipedia.orgamercrystalassn.org This approach is founded on the principle that the topological features of the electron density, a quantum mechanical observable, reveal the underlying atomic and bonding patterns. gla.ac.uk By examining the gradient vector field of the electron density (ρ(r)), one can partition a molecule into distinct atomic basins, each containing a single nucleus, and identify paths of maximum electron density that link adjacent nuclei, which define the chemical bonds. amercrystalassn.orguni-rostock.de

A key aspect of AIM analysis is the identification of critical points in the electron density, where the gradient of the density is zero. altervista.orguniv-reims.fr Of particular importance are the bond critical points (BCPs), which are saddle points in the electron density located along the bond path between two nuclei. uni-rostock.deias.ac.in The properties of the electron density at these BCPs offer profound insights into the characteristics of the chemical bonds.

Several key topological parameters are evaluated at a BCP to characterize the nature of the interaction between two atoms:

Electron Density (ρ(r)) : The magnitude of the electron density at the BCP is correlated with the bond order. Higher values of ρ(r) are typically associated with stronger, more covalent bonds.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0) at the BCP. ru.nl Shared-shell interactions, characteristic of covalent bonds, exhibit a negative Laplacian, signifying the accumulation of electron density in the internuclear region. researchgate.net Conversely, closed-shell interactions, such as ionic bonds, van der Waals forces, and hydrogen bonds, are characterized by a positive Laplacian, indicating that electron density is contracted towards each atomic nucleus. researchgate.netresearchgate.net

Total Electron Energy Density (H(r)) : The total energy density, which is the sum of the kinetic energy density (G(r)) and the potential energy density (V(r)), provides further insight into the degree of covalency. A negative value for H(r) at the BCP is indicative of a significant covalent character, signifying a stabilization resulting from the accumulation of electron density in the bonding region. researchgate.net

For this compound, an AIM analysis would be instrumental in quantifying the nature of its various covalent bonds, including C-S, C-O, C-N, C-C, and C-H bonds. While specific computational studies on this molecule are not available, a theoretical investigation would be expected to yield results consistent with the established principles of chemical bonding.

The C-C, C-H, C-O, C-N, and C-S bonds within the molecule are all expected to be characterized as shared-shell interactions. This would be evidenced by the presence of a bond critical point between each pair of bonded nuclei and a negative value for the Laplacian of the electron density (∇²ρ(r) < 0) at these points. The magnitude of the electron density (ρ(r)) at the BCPs would be expected to correlate with the bond strength and order, with C-C bonds generally exhibiting higher electron density than C-H bonds, for instance.

The polarity of the bonds would also be reflected in the AIM parameters. For the more polar C-O, C-N, and C-S bonds, while still covalent (∇²ρ(r) < 0), the values of the electron density and the magnitude of the negative Laplacian might be modulated by the electronegativity of the constituent atoms. For example, the C-O bond, being the most polar among these, would show a significant charge separation, which influences the electron density distribution. Similarly, the properties of the C-S bond would reflect the larger size and lower electronegativity of the sulfur atom compared to oxygen and nitrogen. yale.eduarkat-usa.org

The following table provides a hypothetical but representative set of AIM parameters for the principal bonds in this compound, based on typical values for such bonds in organic molecules.

Disclaimer: The data presented in the table below is illustrative and not derived from specific computational research on this compound. It is intended to exemplify the expected findings from an AIM analysis for the types of bonds present in the molecule.

| Bond Type | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Total Electron Energy Density (H(r)) (a.u.) | Bond Characterization |

|---|---|---|---|---|

| C-C | ~0.24 | ~-0.60 | ~-0.25 | Shared-shell (covalent) |

| C-H | ~0.27 | ~-0.85 | ~-0.30 | Shared-shell (covalent) |

| C-O | ~0.23 | ~-0.15 | ~-0.20 | Polar covalent |

| C-N | ~0.28 | ~-0.65 | ~-0.32 | Polar covalent |

| C-S | ~0.17 | ~-0.30 | ~-0.12 | Polar covalent |

Synthesis and Chemical Exploration of Derivatives and Analogs of 2 Methoxy 2 Thian 3 Yl Propan 1 Amine

Modification of the Amine Functionality: Amides, Ureas, Carbamates, and Quaternary Ammonium (B1175870) Salts

The primary amine group of 2-Methoxy-2-(thian-3-yl)propan-1-amine is a versatile handle for derivatization.

Amides: Acylation of the primary amine with acyl chlorides or carboxylic anhydrides under basic conditions would yield the corresponding amides. This is a standard transformation used to modify the electronic and lipophilic properties of a molecule. organic-chemistry.orgresearchgate.net

Ureas: Reaction of the amine with isocyanates or via phosgene (B1210022) equivalents would produce urea (B33335) derivatives. nih.govmdpi.com Ureas are known for their ability to form strong hydrogen bond networks.

Carbamates: Carbamates could be prepared by reacting the amine with chloroformates or by a three-component coupling involving an amine, carbon dioxide, and an alkyl halide. nih.govorganic-chemistry.org

Quaternary Ammonium Salts: Exhaustive alkylation of the primary amine using an excess of an alkyl halide, such as methyl iodide, would lead to the formation of a quaternary ammonium salt. These salts are permanently charged, which significantly alters the compound's solubility and physical properties.

A hypothetical data table for such derivatives is presented below.

| Derivative Type | General Structure | Potential Synthetic Reagent | Expected Property Change |

| Acetamide | R-NH-C(O)CH₃ | Acetyl Chloride | Increased lipophilicity, neutral |

| Phenyl Urea | R-NH-C(O)NH-Ph | Phenyl isocyanate | Increased H-bonding capacity |

| Methyl Carbamate | R-NH-C(O)OCH₃ | Methyl chloroformate | Introduction of a polar ester group |

| Trimethylammonium Iodide | R-N⁺(CH₃)₃ I⁻ | Methyl Iodide (excess) | Water-soluble, ionic salt |

| R represents the 2-Methoxy-2-(thian-3-yl)propan-1-yl moiety. |

Manipulation of the Thiane (B73995) Ring: Sulfoxides, Sulfones, and Ring-Modified Thiane Analogs

The sulfur atom in the thiane ring is susceptible to oxidation.

Sulfoxides and Sulfones: Controlled oxidation of the sulfide (B99878) in the thiane ring, for instance with agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA), would yield the corresponding sulfoxide (B87167). Further oxidation under more forcing conditions would produce the sulfone. These transformations dramatically increase the polarity of the molecule.

Ring-Modified Thiane Analogs: The synthesis of analogs with different ring sizes (e.g., thietane, thiepane) or substitution patterns on the ring would require a de novo synthesis starting from different precursors. Such modifications would alter the conformational properties of the heterocyclic portion of the molecule. nih.gov

Alterations to the Methoxy (B1213986) Group: Hydroxyl Analogs, Other Alkoxy Derivatives

The methoxy group could also be a point of modification.

Hydroxyl Analogs: Demethylation of the methoxy ether, for example using strong acids like HBr or Lewis acids like BBr₃, would yield the corresponding tertiary alcohol (a hydroxyl analog). This would introduce a hydrogen bond donor and significantly increase polarity.

Other Alkoxy Derivatives: Synthesis of analogs with different alkoxy groups (e.g., ethoxy, isopropoxy) would likely require starting from a different synthetic precursor, such as the corresponding hydroxyl analog, followed by alkylation. researchgate.net

Stereoisomers and Diastereomers of this compound and their Distinct Chemical Properties

The structure of this compound contains at least two stereocenters: the carbon bearing the methoxy and aminomethyl groups, and the carbon at the 3-position of the thiane ring. This means the compound can exist as a mixture of diastereomers, each of which is a pair of enantiomers. The separation of these stereoisomers, typically via chiral chromatography or resolution with a chiral acid, would be necessary to study their individual properties. It is well-established in medicinal chemistry that different stereoisomers of a compound can have vastly different biological activities and physical properties. researchgate.netgoogleapis.com

Preparation and Characterization of Deuterated Analogs for Mechanistic Studies

Deuterium-labeled analogs are invaluable tools for studying reaction mechanisms and metabolic pathways (the kinetic isotope effect).

Preparation: Specific deuteration could be achieved by using deuterated reagents in the synthesis. For example, reduction of a corresponding amide or nitrile with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) could introduce deuterium (B1214612) on the carbon adjacent to the nitrogen. nih.gov

Characterization: The position and extent of deuterium incorporation would be confirmed using techniques like ²H NMR spectroscopy and mass spectrometry.

Synthesis of Polymeric or Supramolecular Scaffolds Incorporating this compound Subunits

The primary amine functionality allows for the incorporation of the molecule into larger assemblies.

Polymeric Scaffolds: The amine could be used as a monomer in polymerization reactions, for instance, by reacting with diacyl chlorides to form polyamides, or by being grafted onto existing polymer backbones.

Supramolecular Scaffolds: The molecule could be attached to surfaces or incorporated into larger supramolecular structures through the formation of covalent bonds or non-covalent interactions, leveraging the reactivity of the amine group.

Advanced Analytical Method Development for Research on 2 Methoxy 2 Thian 3 Yl Propan 1 Amine

Chiral Separation Techniques for Enantiomers and Diastereomers

The presence of a stereocenter at the C2 position of the propane (B168953) chain and another potential one on the thiane (B73995) ring means that 2-Methoxy-2-(thian-3-yl)propan-1-amine can exist as multiple stereoisomers (enantiomers and diastereomers). The development of stereoselective analytical methods is therefore essential for isolating, quantifying, and characterizing each of these isomers.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation of enantiomers. Method development for this compound involves a systematic screening of various chiral stationary phases (CSPs) and mobile phase conditions to achieve optimal resolution. sigmaaldrich.com

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are highly versatile and effective for a wide range of chiral compounds. Separation is achieved through a combination of interactions including hydrogen bonding, dipole-dipole, and steric hindrance.

Macrocyclic Glycopeptide CSPs: Columns like Chirobiotic™ V or T are particularly useful for the chiral separation of polar and ionizable molecules, such as primary amines. sigmaaldrich.com These phases offer multi-modal chiral recognition capabilities. sigmaaldrich.com

Mobile Phase Optimization: The choice of mobile phase is critical for achieving separation. Common modes include:

Normal-Phase: Typically uses hexane/alkanol mixtures (e.g., isopropanol, ethanol) with an amine additive like diethylamine (B46881) (DEA) to improve peak shape and reduce tailing of the basic amine analyte.

Reversed-Phase: Utilizes aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol (B129727). This mode is often compatible with mass spectrometry (MS) detectors.

Polar Organic Mode: Employs polar organic solvents such as acetonitrile or methanol, often with acidic and basic additives to control the ionization state of the analyte and enhance chiral recognition.

A screening process would systematically test these CSPs with various mobile phases to identify the optimal conditions for baseline separation of the stereoisomers.

Interactive Table 7.1.1: Example of Chiral HPLC Method Development Screening Parameters

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Chiral Column | Chiralpak® AD-H | Chiralcel® OD-H | Chirobiotic™ V2 | Astec® PCAP™ |

| Mobile Phase | n-Hexane/Isopropanol/DEA | n-Hexane/Ethanol/DEA | Methanol/Acetic Acid/TEA | Acetonitrile/Water/TFA |

| Ratio | 80:20:0.1 | 90:10:0.1 | 100:0.1:0.1 | 70:30:0.1 |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |

| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm | UV at 220 nm |

Capillary Electrophoresis for Enantiomeric Purity Assessment

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for assessing enantiomeric purity, requiring minimal sample and solvent. cmu.edu The separation of enantiomers in CE is achieved by adding a chiral selector to the background electrolyte (BGE). cmu.edu

Chiral Selectors in CE: For a basic compound like this compound, cyclodextrins (CDs) are the most commonly used chiral selectors. nih.gov

Neutral Cyclodextrins: Beta-cyclodextrin (β-CD) and its hydroxypropyl or methyl derivatives can form transient diastereomeric inclusion complexes with the enantiomers, leading to different electrophoretic mobilities.

Charged Cyclodextrins: Sulfated or carboxymethylated cyclodextrins provide a stronger interaction and can significantly enhance enantiomeric resolution due to their charge and the inclusion complexation mechanism.

Method Development Considerations: Key parameters to optimize for successful enantioseparation include the type and concentration of the chiral selector, the pH and composition of the background electrolyte, applied voltage, and capillary temperature. The primary amine of the target compound would be protonated at low pH, making it suitable for separation in a standard fused-silica capillary.

Interactive Table 7.1.2: Typical Capillary Electrophoresis Parameters for Enantiomeric Purity

| Parameter | Setting |

| Capillary | Fused Silica (50 µm i.d., 60 cm total length) |

| Background Electrolyte | 50 mM Phosphate (B84403) buffer, pH 2.5 |

| Chiral Selector | 20 mM Hydroxypropyl-β-Cyclodextrin |

| Voltage | 25 kV |

| Temperature | 20 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 214 nm |

Quantitative Analytical Methods for Reaction Monitoring and Yield Determination

Accurate quantification of this compound is essential for monitoring the progress of its synthesis and determining the final reaction yield. HPLC with UV detection is a standard and reliable method for this purpose.

An external standard calibration method is typically developed. This involves preparing a series of standard solutions of the purified compound at known concentrations and generating a calibration curve by plotting the peak area against concentration. An internal standard can also be used to improve precision by correcting for variations in injection volume and sample preparation.

Method Parameters: A reversed-phase HPLC method using a C18 column is generally suitable. The mobile phase would consist of an aqueous buffer (e.g., phosphate or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile or methanol). The detection wavelength would be selected based on the UV absorbance maximum of the compound.

Interactive Table 7.3: Illustrative Data for a 5-Point Calibration Curve

| Standard | Concentration (mg/mL) | Peak Area (arbitrary units) |

| 1 | 0.01 | 15,250 |

| 2 | 0.05 | 76,100 |

| 3 | 0.10 | 151,900 |

| 4 | 0.25 | 380,500 |

| 5 | 0.50 | 759,800 |

| Result | R² = 0.9999 |

Hyphenated Techniques (GC-MS, LC-MS, LC-NMR) for Complex Mixture Analysis in Synthetic Studies

The synthesis of this compound can result in complex mixtures containing starting materials, intermediates, byproducts, and the final product. Hyphenated techniques are indispensable for separating and identifying these components.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing volatile and thermally stable compounds. Primary amines like the target compound often require derivatization (e.g., silylation or acylation) to block the polar N-H group, reduce tailing, and improve chromatographic performance. jfda-online.com The mass spectrometer provides fragmentation patterns that serve as a "fingerprint" for each component, aiding in its identification. Isomeric compounds, such as positional isomers of the thiane ring, can often be differentiated by their distinct retention times. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most crucial technique for analyzing reaction mixtures in synthetic studies. nih.gov It combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. nih.gov It can analyze a wide range of compounds without the need for derivatization. Electrospray ionization (ESI) is a common ionization source for this type of molecule. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental compositions for unknown impurities.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR provides the most definitive structural information by coupling HPLC separation directly with an NMR detector. semanticscholar.orgmdpi.com This technique is invaluable for the unambiguous identification of unknown byproducts or intermediates without the need for time-consuming isolation. semanticscholar.org While less sensitive than MS, LC-NMR can distinguish between isomers that may be indistinguishable by MS alone. nih.gov Experiments can be run in on-flow, stop-flow, or offline modes to acquire detailed 1D and 2D NMR spectra of separated peaks. mdpi.com

Interactive Table 7.4: Application of Hyphenated Techniques in Synthetic Studies

| Technique | Application | Information Obtained |

| GC-MS | Analysis of volatile impurities and starting materials. | Retention time, molecular weight, and fragmentation patterns for structural clues. |

| LC-MS | Primary tool for reaction monitoring and impurity identification. | Retention time, accurate mass (HRMS), and molecular formula of product and impurities. |

| LC-NMR | Unambiguous structure elucidation of major unknown byproducts. | Complete 1H and 13C NMR data for definitive structure confirmation of separated components. |

Development of Robust Purity Profiling Methods for Research Samples

A purity profiling method aims to detect and quantify all potential impurities in a sample of this compound. researchgate.net This is critical for ensuring the quality and consistency of research batches. A high-resolution HPLC-UV method is typically the foundation for purity analysis.

Method Development Strategy: The goal is to develop a single HPLC method that can separate the main peak from all known starting materials, intermediates, and potential byproducts. This often involves screening different columns (C18, C8, Phenyl-Hexyl) and mobile phase conditions (pH, organic modifier, gradient slope). Forced degradation studies (exposing the sample to acid, base, heat, light, and oxidation) are performed to ensure the method is "stability-indicating," meaning it can separate the parent compound from its degradation products.

Validation Parameters: The developed method should be validated for key performance characteristics to ensure it is reliable and fit for purpose.

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a specified range.

Limit of Detection (LOD): The lowest amount of an analyte that can be detected but not necessarily quantitated.

Limit of Quantitation (LOQ): The lowest amount of an analyte that can be quantified with acceptable precision and accuracy.

Precision: The closeness of agreement between a series of measurements.

Accuracy: The closeness of the test results to the true value.

Interactive Table 7.5: Typical Parameters for a Purity Profiling HPLC Method

| Parameter | Specification |

| Column | High-Resolution C18 (e.g., 150 mm x 4.6 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | Diode Array Detector (DAD) at 210-400 nm |

| LOD/LOQ | Typically <0.05% / 0.1% relative to the main peak |

Emerging Research Directions for 2 Methoxy 2 Thian 3 Yl Propan 1 Amine

Investigation into its Role as a Ligand in Organometallic Chemistry

The molecular architecture of 2-Methoxy-2-(thian-3-yl)propan-1-amine suggests a significant, yet unexplored, potential as a ligand in the field of organometallic chemistry. The compound features two key donor sites: the nitrogen atom of the primary amine and the sulfur atom of the thian ring. This classifies it as a potential bidentate ligand, capable of coordinating to a metal center through both a soft donor (sulfur) and a borderline donor (nitrogen).

The presence of both sulfur and nitrogen donors could allow for the formation of stable chelate rings with a variety of transition metals. The differing electronic properties of these donor atoms could impart unique electronic and steric environments around a metal center, which is a critical factor in tuning the reactivity of organometallic catalysts. Future research could focus on the synthesis and characterization of coordination complexes with metals such as palladium, platinum, rhodium, or copper. Investigations would likely involve determining coordination modes, stability constants, and the electronic influence of the ligand on the metallic center.

Table 1: Structural Features Relevant to Ligand Potential

| Feature | Type | Potential Role in Coordination |

|---|---|---|

| Primary Amine (-NH₂) | Nitrogen Donor | σ-donor, potential for hydrogen bonding interactions in the secondary coordination sphere. |

| Thian Ring | Sulfur (Thioether) Donor | Soft σ-donor, capable of coordinating to soft transition metals. |

| Methoxy (B1213986) Group (-OCH₃) | Oxygen Donor | Potential for weaker, hemilabile coordination, which can be useful in catalytic cycles. |

Exploration of its Potential as a Chiral Building Block in Complex Molecule Synthesis

The structure of this compound contains a stereocenter at the carbon atom bonded to the methoxy group, the thian ring, the aminomethyl group, and a methyl group. This inherent chirality makes it a valuable target for exploration as a chiral building block in asymmetric synthesis. Enantiomerically pure forms of this compound could serve as precursors for the synthesis of more complex, biologically active molecules.

The primary amine functionality is particularly useful as it provides a synthetic handle for a wide range of chemical transformations, such as amide bond formation, reductive amination, and the construction of nitrogen-containing heterocycles. The thian moiety introduces a sulfur-containing ring, a structural motif present in various natural products and pharmaceuticals. Research in this area would involve the development of stereoselective synthetic routes to access individual enantiomers of the compound and subsequently demonstrating their utility in the synthesis of larger, stereochemically defined molecules.

Studies on its Self-Assembly and Supramolecular Chemistry

The potential for this compound to participate in self-assembly and form ordered supramolecular structures is another promising research direction. The primary amine group is capable of forming strong hydrogen bonds, which are a key driving force in many self-assembly processes. These interactions could direct the molecules to arrange into well-defined one-, two-, or three-dimensional architectures.

Theoretical Exploration of its Potential in Catalysis or as a Structural Motif in Advanced Materials Science

In the absence of experimental studies, theoretical and computational chemistry could provide initial insights into the potential of this compound. Density Functional Theory (DFT) calculations could be employed to model its coordination to various metal centers, predicting bond energies, electronic structures, and the potential for catalytic activity. For instance, theoretical studies could explore its efficacy as a ligand in well-known catalytic reactions, such as cross-coupling or hydrogenation, providing a basis for future experimental work.

In materials science, computational models could explore how this molecule might be incorporated as a structural motif in polymers or metal-organic frameworks (MOFs). Its bifunctional nature (amine and thioether) and chirality could be leveraged to design materials with specific structural or electronic properties. Theoretical simulations could predict the porosity, stability, and potential host-guest chemistry of such hypothetical materials, guiding their future synthesis.

Table 2: Compound Identification

| Compound Name |

|---|

| This compound |

| Palladium |

| Platinum |

| Rhodium |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.